molecular formula C9H11NO2S B2596563 methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate CAS No. 2092493-99-5

methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate

Cat. No. B2596563
CAS RN: 2092493-99-5
M. Wt: 197.25
InChI Key: NLODEMWSALEDEF-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate is a chemical compound with the CAS Number: 2092493-99-5 . It has a molecular weight of 197.26 . The IUPAC name for this compound is methyl 4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carboxylate .


Molecular Structure Analysis

The InChI code for methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate is 1S/C9H11NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-3,6,10H,4-5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate is a liquid at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

1. Crystal Structure Analysis

The compound diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, which is structurally similar to methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate, was analyzed for its crystal structure. This study highlights its potential in crystallography and materials science due to its intermolecular and intramolecular hydrogen bonding capabilities (Armas et al., 2003).

2. Derivative Synthesis

Thieno[2,3-b]pyridine derivatives, closely related to the compound , have been synthesized and studied. These derivatives demonstrate the compound's potential in chemical synthesis, particularly in producing a variety of functional groups and molecular structures (Klemm & Muchiri, 1983).

3. Photophysical Properties

A study on the photophysical properties of similar thieno[3,2-b]pyridine derivatives reveals their potential in fluorescence applications. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, suggesting their use in fluorescence studies and possibly in imaging applications (Carvalho et al., 2013).

4. Novel Syntheses of Pyrido-Thieno Derivatives

Research on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems using derivatives of thieno[2,3-b]pyridine indicates the versatility of this compound in creating complex heterocyclic structures. These syntheses expand the utility of the compound in medicinal chemistry and drug development (Bakhite et al., 2005).

5. Antitumoral Activities

The antitumoral activities of 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through the modification of the methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, indicate the compound's potential in cancer research. These studies provide insights into structure-activity relationships and the development of new anticancer agents (Queiroz et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLODEMWSALEDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=CS2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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